Cas no 494199-75-6 (2-(di-tert-butylphosphanyl)pyridine)

2-(Di-tert-butylphosphanyl)pyridine is a sterically hindered phosphine ligand featuring a pyridine backbone, widely utilized in transition metal-catalyzed reactions. Its electron-rich and bulky di-tert-butylphosphino group enhances metal coordination stability, improving catalytic efficiency in cross-coupling, hydrogenation, and C–H activation processes. The pyridyl nitrogen provides additional binding versatility, facilitating chelation to form stable metal complexes. This ligand is particularly valued for its air stability and resistance to oxidation, simplifying handling compared to more sensitive phosphines. Its robust structure promotes high turnover numbers and selectivity in asymmetric synthesis, making it a preferred choice for fine chemical and pharmaceutical applications requiring precise stereocontrol.
2-(di-tert-butylphosphanyl)pyridine structure
494199-75-6 structure
Product Name:2-(di-tert-butylphosphanyl)pyridine
CAS No:494199-75-6
MF:C13H22NP
MW:223.294244289398
CID:1520310
PubChem ID:133554531
Update Time:2025-10-19

2-(di-tert-butylphosphanyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2-[bis(1,1-dimethylethyl)phosphino]-
    • 2-(di-tert-butylphosphanyl)pyridine
    • starbld0014088
    • EN300-10013448
    • 2-[Bis(1,1-dimethylethyl)phosphino]pyridine
    • 494199-75-6
    • ditert-butyl(pyridin-2-yl)phosphane
    • Inchi: 1S/C13H22NP/c1-12(2,3)15(13(4,5)6)11-9-7-8-10-14-11/h7-10H,1-6H3
    • InChI Key: MGIZZEPNUYUZDT-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CN=1)(C(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 223.14916
  • Monoisotopic Mass: 223.148986704g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89

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Additional information on 2-(di-tert-butylphosphanyl)pyridine

2-(Di-tert-butylphosphanyl)pyridine: A Comprehensive Overview

The compound 2-(di-tert-butylphosphanyl)pyridine, identified by the CAS number 494199-75-6, is a significant molecule in the field of organic chemistry, particularly within the realm of organophosphorus compounds. This compound has garnered attention due to its unique structural properties and its potential applications in various chemical and industrial processes. The molecule consists of a pyridine ring substituted with a di-tert-butylphosphanyl group at the 2-position, which imparts distinctive electronic and steric characteristics.

Recent studies have highlighted the importance of di-tert-butylphosphanyl groups in stabilizing metal complexes, particularly in organometallic chemistry. The bulky nature of the tert-butyl groups provides steric protection to the phosphorus center, making it an ideal ligand for catalytic applications. For instance, researchers have explored the use of 2-(di-tert-butylphosphanyl)pyridine as a ligand in palladium-catalyzed cross-coupling reactions, where it demonstrated enhanced catalytic activity and selectivity compared to traditional ligands.

In addition to its catalytic applications, 2-(di-tert-butylphosphanyl)pyridine has been investigated for its role in stabilizing reactive intermediates in organic synthesis. The combination of the electron-donating phosphorus group and the aromatic pyridine ring creates a unique environment that can stabilize highly reactive species, such as carbocations and radicals. This property has led to its use in enantioselective synthesis, where precise control over reaction pathways is crucial.

The synthesis of 2-(di-tert-butylphosphanyl)pyridine typically involves a multi-step process that begins with the preparation of the di-tert-butylphosphine precursor. Recent advancements in synthetic methodology have enabled more efficient and scalable routes to this compound, reducing production costs and increasing its availability for research and industrial applications. For example, researchers have developed a one-pot synthesis that combines phosphorylation and pyridination steps, significantly streamlining the process.

Beyond its chemical applications, 2-(di-tert-butylphosphanyl)pyridine has also found relevance in materials science. Its ability to coordinate with metal ions makes it a promising candidate for designing new materials with tailored electronic properties. For instance, studies have shown that incorporating this compound into metal-organic frameworks (MOFs) can enhance their stability and functionality, opening avenues for applications in gas storage and catalysis.

In terms of toxicity and environmental impact, preliminary studies suggest that 2-(di-tert-butylphosphanyl)pyridine exhibits low toxicity under standard laboratory conditions. However, further research is needed to fully understand its environmental fate and potential risks. Regulatory agencies are increasingly emphasizing the need for comprehensive safety assessments of novel chemicals, and this compound is no exception.

The versatility of 2-(di-tert-butylphosphanyl)pyridine lies in its ability to adapt to diverse chemical environments while maintaining its structural integrity. Its unique combination of steric bulk and electronic properties makes it a valuable tool in modern organic synthesis and catalysis. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

In conclusion, CAS No. 494199-75-6, or 2-(di-tert-butylphosphanyl)pyridine, represents a significant advancement in organophosphorus chemistry. Its wide-ranging applications, from catalysis to materials science, underscore its importance as a versatile chemical building block. As scientific understanding of this compound deepens, it is poised to contribute even more significantly to the development of innovative chemical technologies.

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